2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets to modulate their activity, leading to various biological effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, given their ability to interact with multiple targets and pathways. Some derivatives have shown inhibitory activity against certain viruses .
Biochemical Analysis
Cellular Effects
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one affects various types of cells and cellular processes. Indole derivatives have been reported to influence cell signaling pathways, gene expression, and cellular metabolism . This compound is likely to modulate these processes by interacting with key signaling molecules and transcription factors. The exact cellular effects of this compound are still being studied, but preliminary data suggest it may have potential as an anticancer and anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. Indole derivatives are known to inhibit or activate enzymes, bind to receptors, and alter gene expression . This compound is expected to exert its effects through similar mechanisms, including binding interactions with enzymes and receptors, leading to changes in cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that they can be stable under certain conditions but may degrade over time, affecting their efficacy . Long-term in vitro and in vivo studies are needed to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on animal models are crucial to identify any threshold effects and establish safe dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors that play a role in metabolic processes This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . This compound may be transported and distributed to specific tissues and cells, where it can exert its effects. Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific cellular compartments or organelles This compound may localize to particular subcellular regions, where it can interact with specific biomolecules and exert its effects
Properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-7-6-10-9(8-16)4-3-5-12(10)15/h3-5,11,16H,2,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYZAWVQZHAULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C(C=CC=C21)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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